molecular formula C16H19BrN2O2 B11324483 4-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide

4-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide

Cat. No.: B11324483
M. Wt: 351.24 g/mol
InChI Key: LZHXDWZAKNKWGW-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide is a synthetic chemical compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the 4-position of the benzene ring.

    Amidation: The brominated benzamide is then reacted with 2-(dimethylamino)-2-(5-methylfuran-2-yl)ethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases.

    Biochemistry: The compound is used to investigate enzyme inhibition and protein interactions.

    Pharmacology: It is explored for its effects on cellular pathways and its potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. The compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of these enzymes leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications in scientific research.

Properties

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24 g/mol

IUPAC Name

4-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide

InChI

InChI=1S/C16H19BrN2O2/c1-11-4-9-15(21-11)14(19(2)3)10-18-16(20)12-5-7-13(17)8-6-12/h4-9,14H,10H2,1-3H3,(H,18,20)

InChI Key

LZHXDWZAKNKWGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=C(C=C2)Br)N(C)C

Origin of Product

United States

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